1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Positional isomerism Steric effects Kinase inhibitor design

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (CAS 1243025-05-9) is a heterocyclic small molecule belonging to the pyrrolo[3,2-c]pyridine-4-thione family, with molecular formula C₁₅H₁₄N₂S and molecular weight 254.35 g/mol. The compound features a fused pyrrolo[3,2-c]pyridine bicyclic core bearing a thione group at the 4-position and a 2-methylbenzyl (ortho-tolyl) substituent at N-1, represented by the SMILES notation Cc1ccccc1Cn1ccc2c(=S)[nH]ccc21.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
CAS No. 1243025-05-9
Cat. No. B1392669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
CAS1243025-05-9
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=CC3=C2C=CNC3=S
InChIInChI=1S/C15H14N2S/c1-11-4-2-3-5-12(11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18)
InChIKeyHAHSYMNSUHFLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (CAS 1243025-05-9): Procurement-Relevant Physicochemical and Structural Profile


1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (CAS 1243025-05-9) is a heterocyclic small molecule belonging to the pyrrolo[3,2-c]pyridine-4-thione family, with molecular formula C₁₅H₁₄N₂S and molecular weight 254.35 g/mol . The compound features a fused pyrrolo[3,2-c]pyridine bicyclic core bearing a thione group at the 4-position and a 2-methylbenzyl (ortho-tolyl) substituent at N-1, represented by the SMILES notation Cc1ccccc1Cn1ccc2c(=S)[nH]ccc21 . Commercial availability is documented through multiple vendor catalogs at purities of 95% (Biosynth/CymitQuimica) and 98% (Leyan, ChemScene) . Computed physicochemical parameters include LogP 4.06, TPSA 20.72 Ų, 2 H-bond acceptors, 1 H-bond donor, and 2 rotatable bonds, placing the compound within drug-like chemical space but with relatively high lipophilicity .

Why 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione Cannot Be Replaced by In-Class Analogs Without Phenotypic or Physicochemical Drift


Compounds within the 1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione series differ critically in the nature and position of the aromatic substituent on the N-1 benzyl group, which governs both lipophilicity (LogP spanning from approximately 2.94 to 4.06 depending on substituent) and steric topology around the thione-bearing heterocyclic core . The ortho-methyl substitution in the target compound introduces a steric constraint absent in the para-methyl, para-fluoro, para-methoxy, and unsubstituted benzyl analogs; this ortho effect can alter molecular conformation, metabolic stability, and target-binding geometry in ways that cannot be predicted from para-substituted congeners [1]. The thione (C=S) group at position 4 is also a distinguishing pharmacophoric feature that separates this series from the more widely studied pyrrolo[3,2-c]pyridin-4-one (C=O) derivatives, and its distinct hydrogen-bonding and electronic properties preclude direct substitution with oxo-analogs without changing biological readout [2]. These substituent-dependent differences in lipophilicity, steric profile, and electronic character mean that simple in-class interchange—even between positional isomers—will produce a different chemical entity with non-interchangeable properties in any structure-activity relationship (SAR) study or biochemical assay.

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Methyl Steric Constraint vs. Para-Methyl Isomer: Positional Isomerism as a Differentiator in Binding-Site Compatibility

The target compound bears a 2-methylbenzyl (ortho-methyl) substituent, distinguishing it from its positional isomer 1-(4-methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (CAS 1242927-85-0). Although both isomers share identical molecular formula (C₁₅H₁₄N₂S), molecular weight (254.35 g/mol), computed LogP (4.06), and TPSA (20.72 Ų), the ortho-methyl group introduces a steric hindrance element adjacent to the N-1 attachment point that is absent in the para-substituted isomer . In SAR studies of pyrrolo[3,2-c]pyridine kinase inhibitors, even subtle changes in substituent position on the N-benzyl group have been shown to produce marked differences in kinase inhibition potency and selectivity profiles [1]. This steric differentiation is critical for scientists conducting scaffold-hopping or matched-pair analysis where conformational effects of ortho-substitution can alter target engagement in ways not captured by 2D similarity metrics.

Positional isomerism Steric effects Kinase inhibitor design

Lipophilicity Advantage Over 4-Fluoro Analog: LogP Differential of 1.12 Units Drives Membrane Permeability and ADME Divergence

The target compound exhibits a computed LogP of 4.06, which is 1.12 log units higher than the 4-fluorobenzyl analog (CAS 1242915-30-5; LogP 2.94, measured by ACD/Labs Percepta) . This represents an approximately 13-fold difference in predicted octanol-water partition coefficient, which has direct implications for passive membrane permeability, tissue distribution, and plasma protein binding. In the broader pyrrolo[3,2-c]pyridine class, lipophilicity has been correlated with cellular potency; for instance, El-Gamal et al. demonstrated that FMS kinase inhibitory activity within an 18-compound series varied with substituent lipophilicity, with the most potent analog (1r, IC₅₀ = 30 nM) achieving substantially higher cellular activity than the less lipophilic lead KIST101029 (IC₅₀ = 96 nM) [1]. While direct comparative IC₅₀ data for the target compound versus its 4-fluoro analog are not published, the 1.12 LogP unit differential predicts measurably different passive permeability and distribution behavior that would affect assay outcomes.

Lipophilicity LogP Membrane permeability ADME

Hydrogen-Bond Acceptor Count and Molecular Weight Differentiation from 4-Methoxybenzyl Analog

The target compound (C₁₅H₁₄N₂S, MW 254.35) has 2 hydrogen-bond acceptors (the thione sulfur and the pyridine nitrogen), whereas the 4-methoxybenzyl analog (CAS 1242885-84-2; C₁₅H₁₄N₂OS, MW 270.4) possesses 3 hydrogen-bond acceptors due to the additional methoxy oxygen . The molecular weight difference of 16.05 g/mol (6.3% increase) and the additional H-bond acceptor in the 4-methoxy analog alter both the hydrogen-bonding capacity and the overall polarity of the molecule. The 4-methoxy compound's computed LogP of 3.76 (vs. 4.06 for the target) reflects a 0.30-unit decrease in lipophilicity attributable to the oxygen atom . These differences are relevant for library design where systematic variation of H-bond acceptor count is used to probe target engagement and optimize ADME properties. Additionally, the 4-methoxy analog's formula includes an oxygen atom that the target compound lacks, which prevents direct one-to-one replacement in any synthetic or screening workflow.

Hydrogen bonding Molecular weight Physicochemical property comparison

Commercial Availability at 98% Purity: Batch-to-Batch Reproducibility Differentiation from Lower-Purity Analogs

The target compound is commercially available at 98% purity from at least two independent vendors (Leyan Product No. 1672467 and ChemScene Cat. No. CS-0601801) . In contrast, certain closely related analogs such as 1-(4-methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione and 1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione are listed at 95% minimum purity from some suppliers . This 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2% maximum impurities), which is significant for assays sensitive to trace contaminants, such as high-throughput screening, biophysical assays (SPR, ITC), and crystallization trials. Furthermore, the target compound is listed with defined storage conditions (sealed in dry, 2–8°C) and GHS hazard classification H302-H315-H319-H335 across multiple vendors, providing procurement teams with consistent handling and safety information .

Compound purity Procurement Reproducibility

Thione vs. Oxo Functional Group: Electronic and Pharmacophoric Differentiation from Pyrrolo[3,2-c]pyridin-4-one Derivatives

The target compound contains a C=S (thione) group at position 4, which distinguishes it from the more common pyrrolo[3,2-c]pyridin-4-one (C=O) derivatives. The replacement of oxygen with sulfur introduces significant changes in bond length (C=S ~1.60 Å vs. C=O ~1.23 Å), polarizability, hydrogen-bond acceptor strength, and tautomeric preference . In kinase inhibitor design, the 4-position substituent on the pyrrolo[3,2-c]pyridine scaffold often engages the kinase hinge region via hydrogen bonding; the thione group provides a softer, more polarizable H-bond acceptor than the corresponding carbonyl, which can alter kinase selectivity profiles [1]. For example, El-Gamal et al. reported that pyrrolo[3,2-c]pyridine derivatives with amide/urea functionality at positions analogous to the thione achieved FMS kinase IC₅₀ values ranging from 30 nM to >10,000 nM depending on substituent identity, demonstrating the sensitivity of this scaffold position to electronic modulation [2]. The thione group is also a synthetic handle for further derivatization (e.g., S-alkylation) not available with the corresponding oxo compounds, offering distinct downstream chemistry options for library synthesis [3].

Thione functionality Bioisosterism Kinase hinge binding Pharmacophore

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Scaffold-Hopping and Matched-Pair SAR Studies Requiring Ortho-Substituted Benzyl Topology

The ortho-methyl substitution on the N-1 benzyl group provides a sterically constrained topology that is distinct from all para-substituted analogs. As documented by El-Gamal and Oh (2018), the pyrrolo[3,2-c]pyridine scaffold is a validated kinase inhibitor core with demonstrated activity against FMS kinase (IC₅₀ values as low as 30 nM for optimized derivatives). The target compound serves as a specific N-1 ortho-methylbenzyl building block for systematic matched-pair analysis where the effect of ortho vs. para substitution on kinase selectivity and cellular potency is being investigated. Researchers should procure this specific compound when the SAR hypothesis requires probing ortho steric effects on hinge-region binding conformation [1].

High-Lipophilicity Probe for Membrane Permeability and Cellular Accumulation Studies

With a computed LogP of 4.06, the target compound represents the higher-lipophilicity end of the 1-benzyl-pyrrolo[3,2-c]pyridine-4-thione series (range: ~2.94 to 4.06). This property makes it suitable as a reference compound for studying the relationship between lipophilicity and cellular permeability, non-specific binding, or phospholipidosis risk within this chemotype. The 1.12 LogP unit difference relative to the 4-fluoro analog provides a measurable lipophilicity gradient for systematic ADME profiling .

Thione-Containing Heterocyclic Building Block for Fragment-Based Drug Discovery and Library Synthesis

The thione (C=S) functional group at position 4 is a distinguishing feature that enables chemical transformations not accessible with the corresponding 4-oxo derivatives, including S-alkylation, metal coordination, and thioamide-based bioisostere exploration. The target compound, available at 98% purity from multiple vendors with defined storage conditions (sealed dry, 2–8°C), is suitable as a synthetic intermediate or fragment library component in medicinal chemistry programs targeting kinases, GPCRs, or other protein classes where the pyrrolo[3,2-c]pyridine scaffold has demonstrated ligand efficiency .

Negative Control or Selectivity Counter-Screen Compound in Para-Substituted Benzyl Analog Campaigns

When a research program has identified a para-substituted benzyl analog as a hit or lead compound, the ortho-methyl isomer can serve as a matched negative control to assess the contribution of substituent position to biological activity. The identical molecular formula and near-identical computed LogP to the 4-methylbenzyl isomer ensure that any differential biological activity is not attributable to bulk physicochemical differences but rather to the specific spatial orientation of the methyl group relative to the heterocyclic core .

Quote Request

Request a Quote for 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.